N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenyl)acetamide
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Overview
Description
N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chlorophenyl)acetamide, commonly known as Acetaminophen, is a widely used analgesic and antipyretic drug. It is a white, crystalline powder that is sparingly soluble in water. Acetaminophen is used to relieve mild to moderate pain and fever. It is one of the most commonly used drugs in the world, with millions of people using it every day.
Mechanism of Action
Acetaminophen works by inhibiting the synthesis of prostaglandins, which are responsible for causing pain and fever in the body. It does this by blocking the action of an enzyme called cyclooxygenase (COX). Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), such as aspirin and ibuprofen, acetaminophen does not have significant anti-inflammatory properties.
Biochemical and Physiological Effects:
Acetaminophen is metabolized in the liver by two main pathways, glucuronidation and sulfation. Glucuronidation is the primary pathway for the elimination of acetaminophen from the body, while sulfation is a minor pathway. When taken in therapeutic doses, acetaminophen is generally safe and well-tolerated. However, in overdose situations, it can cause liver damage and even liver failure.
Advantages and Limitations for Lab Experiments
Acetaminophen has several advantages for use in laboratory experiments. It is readily available, easy to administer, and has a well-established safety profile. However, one limitation of using acetaminophen in laboratory experiments is that it has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small.
Future Directions
There are several areas of future research for acetaminophen. One area of interest is the potential use of acetaminophen in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of research is the development of new formulations of acetaminophen that can provide more targeted and sustained pain relief. Additionally, there is ongoing research into the mechanisms of acetaminophen-induced liver toxicity and how to prevent or treat it.
Synthesis Methods
Acetaminophen can be synthesized through several methods. One of the most common methods is the reaction of 4-aminophenol with acetic anhydride in the presence of a catalyst such as sodium acetate. Another method involves the reaction of p-nitrophenol with acetic anhydride to form p-nitroacetophenone, which is then reduced to acetaminophen using hydrogen gas and a catalyst such as palladium on carbon.
Scientific Research Applications
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used to treat pain and fever associated with a variety of conditions such as headaches, menstrual cramps, and arthritis. Research has also shown that acetaminophen may have potential benefits in the treatment of other conditions such as osteoarthritis, chronic obstructive pulmonary disease, and Alzheimer's disease.
properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(21)20(2)16-9-7-15(8-10-16)19-17(22)11-13-3-5-14(18)6-4-13/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTVOHSZWIUGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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